(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride
Description
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride is a structurally complex organic compound featuring a pyrimidine core substituted with a piperazine moiety and a 4-fluorophenyl group via a methanone bridge. Its molecular formula is C₁₆H₁₅ClFN₅O, with a molecular weight of 347.78 g/mol . The compound is characterized by its crystalline hydrochloride salt form, which enhances stability and solubility for pharmaceutical applications .
The pyrimidine ring serves as a pharmacophore, enabling interactions with biological targets such as enzymes or receptors, while the piperazine moiety introduces conformational flexibility and hydrogen-bonding capabilities . This compound has been investigated as a drug intermediate, particularly in the development of therapeutics targeting metabolic disorders, pain, or central nervous system (CNS) conditions .
Properties
IUPAC Name |
(4-fluorophenyl)-(2-piperazin-1-ylpyrimidin-5-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O.ClH/c16-13-3-1-11(2-4-13)14(21)12-9-18-15(19-10-12)20-7-5-17-6-8-20;/h1-4,9-10,17H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJMKUFZHDBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 2-(piperazin-1-yl)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine
Medically, this compound has shown promise as a lead compound for the development of new therapeutic agents. It is being explored for its potential use in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its pharmacological and chemical properties, the compound is compared to structurally analogous derivatives (Table 1). Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Functional Groups The target compound shares a piperazine-pyrimidine core with derivatives like 6d and 6j, but it lacks sulfonamide or benzhydryl groups present in the latter . Compared to the indole- and thiazole-containing analog in , the pyrimidine ring in the target compound provides a more rigid scaffold, which may enhance selectivity for specific biological targets.
Biological Activity The fluorophenyl moiety is a common feature in all listed compounds, enhancing lipophilicity and metabolic stability. However, its position (e.g., para-substitution) in the target compound optimizes π-π stacking interactions with aromatic residues in target proteins .
Physicochemical Properties The hydrochloride salt form of the target compound improves aqueous solubility (>10 mg/mL in water) compared to non-salt forms of analogs like 6j, which require organic solvents for dissolution . Thermal stability analysis (TGA) of the hydrochloride salt reveals decomposition temperatures >200°C, comparable to the crystalline indole-thiazole derivative in .
Research Findings
- Synthetic Yield and Purity : The target compound is synthesized with moderate yields (40-60%), similar to analogs in , but requires rigorous purification via column chromatography due to byproduct formation .
- Spectroscopic Characterization : ¹H NMR and ESI-MS data confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm) and a molecular ion peak at m/z 348.1 ([M+H]⁺) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
